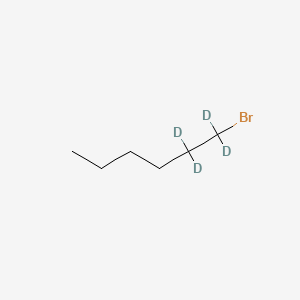

1-Bromohexane-1,1,2,2-d4

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,1,2,2-tetradeuteriohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDIARAMWBIKFW-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCC)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Site Specific Deuteration of 1 Bromohexane 1,1,2,2 D4

Strategies for Precision Deuterium (B1214612) Incorporation at Aliphatic Positions

Achieving site-specific deuteration within an aliphatic chain presents a significant synthetic challenge due to the chemical inertness of C-H bonds. researchgate.netjst.go.jp However, several advanced strategies have emerged to enable precise deuterium incorporation. These methods often rely on the introduction of functional groups that can direct or facilitate the deuteration process.

Catalytic methods, such as transfer deuteration and hydrodeuteration, have become powerful techniques for the selective incorporation of deuterium into molecules. bohrium.comnih.govresearchgate.net These reactions often utilize transition metal catalysts and readily available deuterium donors, avoiding the need for high-pressure deuterium gas. bohrium.comnih.govmarquette.edu For the synthesis of specifically deuterated alkanes, methods like reductive deutero-dehalogenation and reductive deuteration of carbonyl groups are particularly efficient. bohrium.com The choice of catalyst and reaction conditions can significantly influence the selectivity of deuterium incorporation. bohrium.commarquette.edu For instance, copper-catalyzed reactions have shown high selectivity in transfer hydrodeuteration. bohrium.com Furthermore, the development of dual-catalysis systems, such as combining photoredox and thiyl radical catalysis, allows for mild and site-specific deuteration using D₂O as the deuterium source. researchgate.net

Another strategy involves the use of directing groups to control the position of deuteration. While many methods focus on inherently reactive positions, the development of catalyst systems for late-stage, non-directed deuteration of aliphatic chains is an active area of research. thieme-connect.com For instance, dual-protein catalysis has been shown to enable the site-selective deuteration of aliphatic amino acids. wisc.edu

The synthesis of 1-Bromohexane-1,1,2,2-d4 would likely involve a multi-step approach, starting with a precursor that allows for the selective introduction of deuterium at the 1 and 2 positions before the final bromination step.

Precursor Synthesis and Deuterium-Specific Labeling Pathways

The synthesis of this compound necessitates the careful preparation of a deuterated precursor where the deuterium atoms are precisely located at the C1 and C2 positions. Several labeling pathways can be employed to achieve this.

Deuterium Exchange Reactions for Selective Isotopic Labeling

Deuterium exchange reactions offer a direct method for replacing hydrogen with deuterium. tn-sanso.co.jp While traditional acid- or base-catalyzed exchange is effective for enolizable protons, it is not suitable for non-activated aliphatic positions. scielo.org.mx More advanced methods are required for site-selective deuteration of alkanes.

Catalytic H-D exchange reactions have been developed for this purpose. For example, rhodium-on-carbon (Rh/C) can catalyze multiple H-D exchanges on non-activated alkanes at elevated temperatures. jst.go.jp Flow synthesis methods using platinum on alumina (B75360) catalysts and D₂O under microwave irradiation have also been developed for deuterating organic compounds. tn-sanso.co.jp For alcohols, ruthenium-on-carbon (Ru/C) has been shown to be effective for regioselective deuterium labeling at the α-position. jst.go.jp These methods, while powerful, often require specific functional groups or catalysts to achieve the desired selectivity for a molecule like 1-bromohexane-d4.

Reductive Deuteration and Dehalogenative Deuteration Techniques

Reductive deuteration of unsaturated precursors is a highly effective strategy for introducing deuterium at specific locations. pharmacy180.comresearchgate.net For the synthesis of this compound, a precursor such as 1-hexyne (B1330390) or 1-hexene (B165129) could be subjected to catalytic deuteration. The catalytic reduction of alkynes to deuterated alkanes can be achieved using copper catalysts with deuterated silanes and alcohols as the deuterium source. researchgate.netbohrium.com Similarly, the catalytic transfer deuteration of alkenes using various transition metal catalysts and deuterium donors can yield selectively deuterated alkanes. bohrium.comnih.govmarquette.edu For example, the catalytic deuteration of 1-hexene using deuterium gas (D₂) and a palladium-on-carbon (Pd/C) catalyst would lead to the formation of hexane-1,2-d₂. To achieve the desired tetradeuteration at the 1 and 2 positions, a precursor with a triple bond at the C1 position, such as 1-hexyne, could be a suitable starting material.

Dehalogenative deuteration provides another route to site-specific deuterium incorporation. xmu.edu.cnrsc.orgacs.org This method involves the reduction of an alkyl halide with a deuterium source. acs.org For instance, unactivated alkyl halides can be deuterated using zinc and D₂O. acs.org Electrochemical methods have also been developed for the dehalogenative deuteration of alkyl and aryl halides, often using D₂O as an inexpensive deuterium source. chinesechemsoc.orgxmu.edu.cn This approach could be used to introduce deuterium at specific positions by starting with a di- or tetra-halogenated hexane (B92381) precursor.

Grignard Reagent-Mediated Approaches with Deuterated Precursors

Grignard reagents offer a versatile method for forming carbon-carbon bonds and can be adapted for deuterium labeling. masterorganicchemistry.comlibretexts.org A common strategy involves the reaction of a Grignard reagent with a deuterated electrophile, such as D₂O. masterorganicchemistry.comlibretexts.orgcdnsciencepub.com This reaction effectively replaces the magnesium halide portion of the Grignard reagent with a deuterium atom. masterorganicchemistry.com

For the synthesis of a specifically deuterated hexane precursor, one could envision a multi-step synthesis involving Grignard reagents. For example, a shorter chain alkyl halide could be converted to a Grignard reagent and then reacted with a deuterated epoxide to extend the carbon chain and introduce deuterium at specific positions. Alternatively, a deuterated Grignard reagent, such as CD₃MgBr, can be used to introduce a deuterated methyl group. pearson.com The synthesis of a precursor for this compound could potentially involve the reaction of a suitable Grignard reagent with a deuterated aldehyde or ketone, followed by further synthetic modifications. The preparation of deuterated aldehydes from amides using Grignard reagents has also been reported. wiley.com

The quantitative deuteration of Grignard reagents is possible, allowing for high isotopic purity in the final product. acs.org The choice of solvent, such as diethyl ether or tetrahydrofuran, is crucial for the formation of the Grignard reagent. libretexts.org

Bromination Techniques for Deuterated Alkanes and Alkenes

Once the specifically deuterated hexane precursor has been synthesized, the final step is the introduction of the bromine atom at the C1 position. The choice of bromination method is critical to ensure that the reaction occurs at the desired position and does not lead to scrambling of the deuterium labels.

Nucleophilic Substitution Reactions for Halogen Introduction in Deuterated Systems

The synthesis of this compound typically involves the introduction of a bromine atom at a specific position on a pre-deuterated hydrocarbon backbone. Nucleophilic substitution reactions are a cornerstone for this type of transformation, particularly for converting a hydroxyl group into a halogen. The common precursor for this synthesis is 1,1,2,2-tetradeuteriohexan-1-ol.

The reaction proceeds by replacing the hydroxyl (-OH) group of the deuterated alcohol with a bromide ion (Br⁻). As 1-bromohexane (B126081) is a primary alkyl halide, the reaction mechanism is typically a bimolecular nucleophilic substitution (SN2). studymind.co.ukchemguide.co.uk In this mechanism, the nucleophile (bromide) attacks the electrophilic carbon atom bonded to the oxygen, while the hydroxyl group departs simultaneously, usually after being protonated by an acid to form a better leaving group (H₂O). chemguide.co.uk

Common brominating agents for this conversion include hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). The general reaction is as follows:

CH₃(CH₂)₃CD₂CD₂OH + HBr → CH₃(CH₂)₃CD₂CD₂Br + H₂O

The efficiency of the SN2 pathway is advantageous for this synthesis as it involves a single concerted step, which minimizes the risk of rearrangements that could scramble the specific positions of the deuterium labels. The reaction is typically performed under reflux to ensure completion. chemguide.co.uk The choice of solvent is also critical; a mixture of ethanol (B145695) and water is often used to dissolve both the nonpolar deuterated alkane chain and the polar ionic reagent. chemguide.co.uk

Advanced Purification and Isotopic Purity Assessment for Research Integrity

The utility of isotopically labeled compounds such as this compound in research, particularly as internal standards for mass spectrometry-based quantitative analysis, is critically dependent on their chemical and isotopic purity. rsc.orgcerilliant.com Therefore, rigorous purification and comprehensive purity assessment are mandatory steps to ensure research integrity. Advanced analytical techniques are employed to separate the target deuterated compound from any isotopic impurities (e.g., d0, d1, d2, d3 species) and to verify the precise location and extent of deuterium incorporation. rsc.org

Chromatographic Separations for Isotopic Homogeneity (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for assessing the isotopic purity of volatile deuterated compounds like this compound. rsc.orgcerilliant.com In this method, the gas chromatograph first separates the components of a sample based on their volatility and interaction with the stationary phase. While deuterated and non-deuterated isotopologues have very similar retention times, GC provides an effective means of separating the target compound from other chemical impurities.

The eluent from the GC column is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge (m/z) ratio. This allows for the differentiation and quantification of molecules with different numbers of deuterium atoms. oup.com For this compound, the mass spectrum will show distinct molecular ion peaks for the desired d4 species, as well as for any residual non-deuterated (d0) or partially deuterated (d1, d2, d3) impurities. rsc.org By integrating the ion currents for each of these species, the isotopic enrichment and homogeneity of the sample can be precisely calculated. cerilliant.comresearchgate.net

Table 1: Illustrative GC-MS Data for Isotopic Purity Assessment of this compound

| Isotopologue | Description | Expected Molecular Ion (m/z)* | Observed Relative Abundance (%) |

| d0 | 1-Bromohexane | 164/166 | 0.1 |

| d1 | 1-Bromohexane-d1 | 165/167 | 0.3 |

| d2 | 1-Bromohexane-d2 | 166/168 | 0.5 |

| d3 | 1-Bromohexane-d3 | 167/169 | 1.0 |

| d4 | This compound | 168/170 | 98.1 |

| Note: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, leading to two molecular ion peaks (M⁺ and M+2) for each isotopologue. |

Spectroscopic Purity Verification Techniques (e.g., Quantitative NMR)

Several NMR-based approaches can be used:

¹H NMR: In a high-purity sample of this compound, the proton signals corresponding to the C1 and C2 positions should be almost entirely absent. The presence of small residual signals at these chemical shifts can be integrated against a certified internal standard to quantify the level of non-deuterated or partially deuterated impurities. researchgate.net

²H (Deuterium) NMR: This technique directly observes the deuterium nuclei. A ²H NMR spectrum of this compound would show signals at the chemical shifts corresponding to the C1 and C2 positions, confirming that the deuterium labels are in the correct locations. The relative integration of these signals can provide information on the site-specific deuterium distribution. sigmaaldrich.com

¹³C NMR: The presence of deuterium atoms causes small upfield shifts (isotopic shifts) in the resonance of the attached carbon and adjacent carbons. researchgate.net By using ¹H and ²H decoupling, high-resolution ¹³C NMR spectra can be obtained where the signals for deuterated carbons are resolved from their non-deuterated counterparts, allowing for another layer of quantitative assessment. nih.gov

A combination of these spectroscopic methods provides a comprehensive and definitive verification of the compound's identity, chemical purity, and isotopic enrichment. rsc.org

Table 2: Representative NMR Data for Purity Verification of this compound

| Nucleus | Position | Expected Chemical Shift (ppm) | Observation for High Purity Sample |

| ¹H | -CH ₂Br (C1) | ~3.40 | Signal intensity should be <1% relative to other CH₂ groups. |

| ¹H | -CH ₂CH₂Br (C2) | ~1.88 | Signal intensity should be <1% relative to other CH₂ groups. |

| ²H | -CD ₂Br (C1) | ~3.40 | Strong signal confirms deuteration at C1. |

| ²H | -CD ₂CD₂Br (C2) | ~1.88 | Strong signal confirms deuteration at C2. |

| ¹³C | C D₂Br (C1) | ~33.0 | Signal shows isotopic shift compared to non-deuterated analog; may appear as a multiplet due to C-D coupling. |

| ¹³C | C D₂CD₂Br (C2) | ~30.5 | Signal shows isotopic shift compared to non-deuterated analog; may appear as a multiplet due to C-D coupling. |

Sophisticated Spectroscopic and Analytical Characterization for Research Applications of 1 Bromohexane 1,1,2,2 D4

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Bromohexane-1,1,2,2-d4 for Structural and Mechanistic Insights.acs.orgchemrxiv.orgchemicalbook.comataman-chemicals.com

Deuterium (B1214612) NMR (²H NMR) for Site-Specific Isotope Location and Isotopic Enrichment Assessment.acs.orgchemrxiv.org

Deuterium (²H) NMR spectroscopy is the most direct method for observing the deuterium nuclei within a molecule. Since the deuterium nucleus has a spin quantum number of 1, it gives rise to NMR signals. libretexts.org In the ²H NMR spectrum of this compound, distinct signals corresponding to the deuterium atoms at the C1 and C2 positions would be observed, confirming their specific location. The integration of these signals allows for the quantitative assessment of isotopic enrichment at each deuterated site. This is crucial for ensuring the quality and reliability of the labeled compound in subsequent experiments, such as kinetic isotope effect studies or metabolic tracing. rsc.orgnih.gov

Proton NMR (¹H NMR) Signal Interpretation and Coupling Perturbations in Deuterated Analogs.

Proton (¹H) NMR spectroscopy provides complementary information to ²H NMR. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the C1 and C2 positions will be absent or significantly reduced in intensity, directly indicating successful deuteration at these sites. studymind.co.uk The remaining proton signals, corresponding to the CH₂ groups at positions C3, C4, C5, and the CH₃ group at C6, will be present. chemicalbook.comdocbrown.info The chemical shifts of these remaining protons may experience minor perturbations due to the isotopic substitution in the neighboring positions. Furthermore, the spin-spin coupling patterns of the protons on C3 will be simplified due to the absence of adjacent protons on C2, leading to clearer and more easily interpretable spectra. bdu.ac.inresearchgate.net

| Position | Expected ¹H NMR Signal | Reasoning |

| C1 (-CD₂Br) | Absent/Significantly Reduced | Deuterium substitution |

| C2 (-CD₂-) | Absent/Significantly Reduced | Deuterium substitution |

| C3 (-CH₂-) | Present (altered multiplicity) | Adjacent to a deuterated carbon |

| C4 (-CH₂-) | Present | Unaffected by deuteration |

| C5 (-CH₂-) | Present | Unaffected by deuteration |

| C6 (-CH₃) | Present | Unaffected by deuteration |

| This table is based on the principles of NMR spectroscopy and the structure of this compound. |

Carbon-13 NMR (¹³C NMR) Chemical Shift and Isotopic Coupling Constant Analysis.

Carbon-13 (¹³C) NMR spectroscopy offers further confirmation of the molecular structure. The ¹³C NMR spectrum of this compound will display signals for all six carbon atoms. The chemical shifts of the deuterated carbons (C1 and C2) will be slightly different from their non-deuterated counterparts in 1-bromohexane (B126081) due to the isotope effect. docbrown.info More significantly, the signals for C1 and C2 will appear as multiplets due to coupling with the attached deuterium nuclei (¹J C-D coupling). This provides unambiguous evidence of deuteration at these specific carbon atoms. The signal for C3 may also show a smaller, two-bond isotope shift.

| Carbon Position | Expected ¹³C NMR Chemical Shift (ppm) (relative to 1-Bromohexane) | Expected Multiplicity |

| C1 | Shifted due to isotope effect | Multiplet (due to C-D coupling) |

| C2 | Shifted due to isotope effect | Multiplet (due to C-D coupling) |

| C3 | Minor isotope shift | Singlet (or complex multiplet in proton-coupled spectrum) |

| C4 | ~31.8 | Singlet (or complex multiplet in proton-coupled spectrum) |

| C5 | ~22.6 | Singlet (or complex multiplet in proton-coupled spectrum) |

| C6 | ~14.1 | Singlet (or complex multiplet in proton-coupled spectrum) |

| Note: The exact chemical shift values can vary depending on the solvent and other experimental conditions. The values for C4, C5, and C6 are based on typical values for alkyl chains. chemicalbook.comrsc.org |

Multi-Dimensional NMR Techniques for Elucidating Complex Deuterated Architectures.

For more complex molecules or to resolve overlapping signals, multi-dimensional NMR techniques are employed. utoronto.ca Techniques like Heteronuclear Single Quantum Coherence (HSQC) can correlate the signals of protons with their directly attached carbons. In the case of this compound, an HSQC spectrum would show correlations for the CH₂, and CH₃ groups but would lack correlations for the deuterated CD₂ groups. Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between protons and carbons over two or three bonds, helping to piece together the carbon skeleton. Furthermore, advanced techniques like ²H-¹³C correlation spectroscopy can directly link the deuterium and carbon signals, providing definitive assignment of the deuterated positions. acs.orgresearchgate.net

Mass Spectrometry (MS) in Deuterium-Labeled Compound Research.acs.orgchemrxiv.orgrsc.orgnih.gov

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight of a compound and for determining its isotopic composition. ataman-chemicals.com

High-Resolution Mass Spectrometry for Precise Isotopic Content Determination.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS can precisely measure the mass of the molecular ion, which will be higher than that of non-deuterated 1-bromohexane due to the presence of four deuterium atoms. nih.gov The isotopic pattern in the mass spectrum is also revealing. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which results in two characteristic peaks (M and M+2) of similar intensity in the mass spectrum of bromine-containing compounds. libretexts.org For this compound, the molecular ion region will show a cluster of peaks corresponding to the different combinations of bromine and carbon isotopes, with the most abundant peaks reflecting the presence of four deuterium atoms. By analyzing the relative intensities of these isotopic peaks, the percentage of isotopic enrichment can be accurately calculated. rsc.orgspectroscopyonline.com

| Compound | Molecular Formula | Monoisotopic Mass (with ⁷⁹Br) | Expected M+ and M+2 peaks |

| 1-Bromohexane | C₆H₁₃Br | 164.025 | Present (approx. 1:1 ratio) |

| This compound | C₆H₉D₄Br | 168.050 | Present (approx. 1:1 ratio, shifted by 4 Da) |

| This table illustrates the expected mass difference and isotopic pattern for 1-Bromohexane and its deuterated analog. libretexts.org |

Elucidation of Fragmentation Pathways and Isotope Effects in Mass Spectral Data

Mass spectrometry of this compound reveals distinct fragmentation patterns influenced by the presence of deuterium atoms. The molecular ion peak is observed at a higher mass-to-charge ratio (m/z) compared to its non-deuterated counterpart, 1-bromohexane, due to the four deuterium atoms. Specifically, gas chromatography-mass spectrometry (GC-MS) analysis shows a molecular ion (M⁺) at m/z 169.0961 for this compound.

A key feature in the mass spectrum of bromo-compounds is the presence of an M+2 peak of nearly equal intensity to the molecular ion peak, which arises from the natural isotopic abundance of bromine (79Br and 81Br are roughly 50:50). libretexts.orgyoutube.com This characteristic pattern would also be expected for this compound, with the M+2 peak appearing at approximately m/z 171.

The fragmentation of 1-bromohexane typically involves the loss of the bromine atom, resulting in a hexyl cation fragment. youtube.commiamioh.edu For this compound, the loss of a bromine radical would lead to a deuterated hexyl cation. Other fragmentation pathways common to alkyl halides include α-cleavage, which is the breaking of a C-C bond adjacent to the halogen. miamioh.edu

The presence of deuterium atoms can influence reaction kinetics, a phenomenon known as the kinetic isotope effect (KIE). unam.mx The C-D bond is stronger than the C-H bond, which can lead to a slower reaction rate when a C-D bond is broken in the rate-determining step. unam.mxnih.gov This primary isotope effect can alter the fragmentation pathways and the relative abundances of fragment ions in the mass spectrum compared to the non-deuterated analog. nih.goviaea.org For instance, the cleavage of a C-D bond is generally more difficult than the cleavage of a C-H bond. iaea.org Secondary isotope effects, which are smaller, can also occur due to isotopic substitution at positions remote from the bond being broken. unam.mxnih.gov

Quantitative Analysis via Isotope Dilution Mass Spectrometry (IDMS) in Research Contexts

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that utilizes isotopically labeled compounds as internal standards. oup.com this compound is an ideal internal standard for the quantification of its non-deuterated analog, 1-bromohexane, in various matrices.

The principle of IDMS involves adding a known amount of the labeled standard (this compound) to a sample containing the unlabeled analyte (1-bromohexane). The ratio of the mass spectral signals of the analyte and the standard is then measured. Because the labeled standard and the analyte have nearly identical chemical and physical properties, they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. oup.com This co-elution and co-ionization effectively corrects for sample loss during preparation and for variations in instrument response, often referred to as matrix effects. unam.mxoup.com

The use of a stable isotope-labeled internal standard is highly recommended to minimize or eliminate matrix effects that can affect the accuracy of quantitative LC-MS/MS methods. oup.com By monitoring the unique mass transitions of both the deuterated and non-deuterated compounds, precise and accurate quantification can be achieved. ansto.gov.au

| Property | Value |

| Molecular Formula | CH₃(CH₂)₃CD₂CD₂Br |

| Molecular Weight | 169.09 g/mol |

| CAS Number | 1219802-83-1 |

| Deuterium Purity | 98 atom% |

This table displays key properties of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Deuterium-Specific Modes

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a molecule. For this compound, these methods are particularly useful for identifying the presence and location of deuterium atoms.

Analysis of Carbon-Deuterium (C-D) Stretching and Bending Frequencies

The substitution of hydrogen with deuterium results in a significant shift in the vibrational frequencies of the corresponding bonds. The C-D stretching vibrations appear in a distinct region of the infrared and Raman spectra, typically around 2100–2200 cm⁻¹, which is significantly lower than the C-H stretching vibrations that occur around 2800-3000 cm⁻¹. libretexts.org This clear separation allows for the unambiguous identification of deuterated positions within a molecule.

Similarly, C-D bending frequencies are also shifted to lower wavenumbers compared to their C-H counterparts. The analysis of these specific vibrational modes confirms the successful incorporation of deuterium at the 1 and 2 positions of the hexane (B92381) chain. The intensity of these C-D bands in Raman and IR spectra can also be used to estimate the extent of deuteration. nist.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-H Stretch | 2800 - 3300 |

| C-D Stretch | 2100 - 2200 |

This table compares the typical vibrational frequencies for C-H and C-D stretching modes. libretexts.org

Conformational Studies and Molecular Dynamics via Deuterium-Induced Vibrational Shifts

Vibrational spectroscopy is a powerful tool for studying the conformational isomers of molecules like 1-bromoalkanes. acs.orgacs.org The frequencies of certain vibrational modes, particularly the C-D stretching and CHD rocking vibrations, are sensitive to the local conformational environment. acs.org By analyzing the Raman and infrared spectra in both liquid and solid states, researchers can identify the different conformers present and determine their relative stabilities. acs.org

For example, studies on selectively monodeuterated 1-bromoalkanes have shown that the C-D stretching vibrations are influenced by the conformation of the alkyl chain. acs.org The presence of multiple bands in the C-D stretching region of the liquid-state spectrum, which simplify to fewer bands upon solidification, indicates the existence of multiple conformers in the liquid phase and a single dominant conformer in the crystalline solid. acs.org This approach can be extended to this compound to investigate its conformational behavior and the dynamics of the deuterated segment of the molecule. The shifts induced by the deuterium atoms serve as a sensitive probe of the molecular geometry and intermolecular interactions.

Mechanistic Organic Chemistry Investigations Employing 1 Bromohexane 1,1,2,2 D4

Kinetic Isotope Effect (KIE) Studies with Deuterated 1-Bromohexane (B126081) Derivatives

The kinetic isotope effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than their non-isotopically labeled counterparts. princeton.edu This effect arises primarily from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. libretexts.orglibretexts.org The magnitude of the KIE, typically expressed as the ratio of the rate constants (kH/kD), provides invaluable information about the rate-determining step of a reaction. libretexts.orgyoutube.com

Primary Deuterium (B1214612) Kinetic Isotope Effects (PKIEs) for Rate-Determining Step Elucidation

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.orgresearchgate.net For reactions involving the cleavage of a C-H/C-D bond, a significant PKIE (typically kH/kD > 2) is a strong indicator that this bond-breaking event is kinetically significant. epfl.ch

In the context of reactions with 1-bromohexane derivatives, PKIEs are particularly useful for studying E2 (bimolecular elimination) reactions. In the E2 mechanism, a strong base removes a proton from the carbon adjacent (β-position) to the leaving group, and this C-H bond cleavage occurs simultaneously with the departure of the bromide ion in a single, concerted step. libretexts.orgnumberanalytics.com If the cleavage of the β-C-H bond is part of the rate-determining step, substituting the β-hydrogens with deuterium, as in 1-bromohexane-2,2-d2, would result in a significant PKIE. For example, studies on analogous E2 reactions, such as the elimination of HBr from 2-bromopropane (B125204) using sodium ethoxide, have shown a kH/kD value of 6.7, confirming that the C-H bond is indeed broken in the rate-limiting step. libretexts.orglibretexts.org In contrast, an E1 (unimolecular elimination) reaction, which involves the formation of a carbocation intermediate prior to proton removal, would not show a significant primary KIE for the C-H bond cleavage step. princeton.eduyoutube.com

| Reaction Type | Deuterated Substrate Position | Typical kH/kD Value | Mechanistic Implication |

| E2 Elimination | β-deuteration (e.g., at C-2) | ~ 6-8 | C-H bond cleavage is in the rate-determining step. princeton.edulibretexts.org |

| E1 Elimination | β-deuteration (e.g., at C-2) | ~ 1.0-1.2 | C-H bond cleavage occurs after the rate-determining step. princeton.edu |

This table presents typical KIE values for elimination reactions to illustrate the principles of PKIE analysis.

Secondary Deuterium Kinetic Isotope Effects (SKIEs) for Transition State Characterization

Secondary kinetic isotope effects occur when the isotopically substituted bond is not broken or formed in the rate-determining step. princeton.eduias.ac.in Although smaller than PKIEs, SKIEs provide crucial details about changes in hybridization and the steric environment of the transition state. ias.ac.inwikipedia.org They are classified based on the position of the isotope relative to the reaction center (e.g., α, β).

For 1-bromohexane-1,1,2,2-d4, deuteration at the C-1 position (the α-carbon) can be used to distinguish between SN1 and SN2 nucleophilic substitution mechanisms.

In an SN1 reaction , the rate-determining step is the departure of the leaving group to form a planar, sp2-hybridized carbocation. The hybridization change from sp3 to sp2 at the α-carbon leads to a lowering of the C-H bending vibrational frequencies. This results in a small but significant normal SKIE (kH/kD > 1), typically in the range of 1.10–1.25. ias.ac.inwikipedia.org

In an SN2 reaction , the nucleophile attacks the α-carbon in a concerted step, proceeding through a pentacoordinated trigonal bipyramidal transition state. ias.ac.in The C-H bonds in this crowded transition state experience increased vibrational frequencies compared to the sp3 ground state. This leads to a small inverse SKIE (kH/kD < 1) or a KIE close to unity (kH/kD ≈ 1). researchgate.netias.ac.in

Deuteration at the C-2 position (the β-carbon) in this compound can also provide insight. β-SKIEs are often attributed to hyperconjugation, where electron density from the β-C-H sigma bond helps to stabilize a developing positive charge on the α-carbon in the transition state of an SN1 reaction. Since a C-D bond is a poorer electron donor than a C-H bond, a normal SKIE (kH/kD > 1) is typically observed. libretexts.org

| Reaction Type | Deuterated Substrate Position | Typical kH/kD Value | Mechanistic Implication |

| SN1 Substitution | α-deuteration (at C-1) | ~ 1.10-1.25 | sp3 to sp2 rehybridization in the transition state. ias.ac.inwikipedia.org |

| SN2 Substitution | α-deuteration (at C-1) | ~ 0.95-1.05 | Sterically crowded sp3 transition state. ias.ac.in |

| SN1 Substitution | β-deuteration (at C-2) | > 1 | Hyperconjugative stabilization of the transition state. libretexts.org |

This table presents typical SKIE values for substitution reactions to illustrate the principles of SKIE analysis.

Solvent Kinetic Isotope Effects (SKIEs) in Reactions Involving this compound

A solvent kinetic isotope effect is observed when the isotopic composition of the solvent is changed, for example, by replacing water (H2O) with deuterium oxide (D2O). chem-station.com Such studies are valuable for understanding the role of the solvent as a nucleophile, a proton transfer agent, or a catalyst in the reaction mechanism. libretexts.orgchem-station.com

In reactions of 1-bromohexane, such as solvolysis where the solvent acts as the nucleophile, changing from a protic solvent like ethanol (B145695) (CH3CH2OH) to its deuterated counterpart (CH3CH2OD) can affect the reaction rate. If the solvent is involved in a proton transfer in the rate-determining step, a primary SKIE will be observed. If the solvent's role is primarily to solvate the transition state, a smaller, secondary effect may be seen. libretexts.org Interestingly, some acid-catalyzed reactions are faster in D2O than in H2O, an observation known as an inverse solvent isotope effect. chem-station.com This can occur if a pre-equilibrium step involves protonation of the substrate, as the deuterated acid (D3O+) is often a stronger acid than H3O+. chem-station.com

Stereochemical Investigations Utilizing Deuterium-Labeled Substrates

Deuterium labeling is a powerful tool for investigating the stereochemistry of a reaction—the three-dimensional arrangement of atoms in the reactants and products. Many reactions proceed with a high degree of stereospecificity, and isotopic labeling can help confirm the precise geometric requirements of the transition state.

A classic example is the E2 elimination, which requires a specific spatial arrangement known as anti-periplanar geometry, where the abstracted β-hydrogen and the leaving group are on opposite sides of the C-C bond and in the same plane. numberanalytics.compressbooks.pub For a substrate like this compound, the stereochemical course of elimination can be followed. If the reaction proceeds exclusively through an anti-periplanar transition state, the relative orientation of the deuterium at C-2 and the leaving group at C-1 will dictate the stereochemistry of the resulting alkene product. By analyzing the product's stereochemistry, researchers can confirm whether the reaction adheres to the predicted mechanistic pathway. libretexts.orglibretexts.org

Computational Support for KIE Interpretations and Mechanistic Hypotheses

Modern computational chemistry provides a powerful complement to experimental KIE studies. numberanalytics.comnumberanalytics.com Using methods such as Density Functional Theory (DFT), scientists can model the potential energy surfaces of reactions involving deuterated substrates like this compound. numberanalytics.com These calculations can predict the structures and energies of reactants, transition states, and products.

From these computed energy landscapes, KIEs can be calculated and compared directly with experimental values. numberanalytics.com This comparison helps to validate the proposed reaction mechanism. For example, computational models can distinguish between different possible transition state structures for an SN2 or E2 reaction and determine which one best accounts for the observed experimental KIE. researchgate.netresearchgate.net Such theoretical studies have been applied to reactions like Grignard reagent formation from alkyl bromides, providing deeper insight into the molecular-level details of the mechanism. researchgate.net The synergy between experimental KIE measurements and computational modeling offers a robust framework for building and testing detailed mechanistic hypotheses. nih.gov

Applications of 1 Bromohexane 1,1,2,2 D4 in Advanced Chemical Synthesis and Materials Research

Strategic Deuterium (B1214612) Incorporation into Complex Organic Molecular Architectures

The primary role of 1-Bromohexane-1,1,2,2-d4 in organic synthesis is to introduce a deuterated hexyl group into target molecules. atamankimya.comatamankimya.com This process of strategic deuterium incorporation is crucial for a variety of research applications, from elucidating reaction mechanisms to creating standards for metabolic studies. symeres.com The presence of deuterium atoms can influence reaction kinetics, an observation known as the kinetic isotope effect, which provides deep insights into the transition states of chemical reactions. symeres.com Furthermore, the deuterium labels serve as spectroscopic markers, particularly in Nuclear Magnetic Resonance (NMR) and mass spectrometry, allowing researchers to track the molecule's fate and orientation within complex systems.

Synthesis of Labeled Building Blocks for Investigational Organic and Medicinal Chemistry

In the fields of organic and medicinal chemistry, small, well-defined molecules known as "building blocks" are used to construct larger, more complex structures. this compound functions as a deuterated building block, providing a means to synthesize isotopically labeled analogues of pharmacologically active compounds or other molecular targets. clearsynth.com The non-deuterated form, 1-bromohexane (B126081), is a known intermediate in the synthesis of pharmaceuticals. atamankimya.comatamankimya.comataman-chemicals.com By using the deuterated version, chemists can create labeled molecules for use in applications such as metabolic tracing and drug metabolism and pharmacokinetics (DMPK) studies. symeres.com These labeled compounds allow researchers to follow the metabolic pathways of a drug candidate within a biological system, providing crucial information on its bioavailability and transformation. symeres.com

Preparation of Deuterated Internal Standards for Quantitative Analytical Methods in Chemical Research

One of the most significant applications of this compound is in the preparation of deuterated internal standards for quantitative analysis, particularly in methods coupled with mass spectrometry (MS), such as LC-MS/MS. cerilliant.comlcms.cz An internal standard is a compound added in a constant amount to samples, calibrators, and controls in an analysis. cerilliant.com Stable isotope-labeled compounds are considered ideal internal standards because they have nearly identical chemical and physical properties to the analyte being measured but a different mass. cerilliant.comsigmaaldrich.com This allows the standard to co-elute with the analyte during chromatography while being clearly distinguishable by the mass spectrometer. cerilliant.com

The use of a deuterated internal standard, such as one derived from this compound, helps to correct for variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance the ionization of the analyte. cerilliant.comlcms.cz By normalizing the analyte's signal to the internal standard's signal, a more accurate and precise quantification can be achieved. lcms.cz This is a common and powerful technique for minimizing both random and systematic errors in analytical measurements.

Table 1: Advantages of Using Deuterated Internal Standards in Quantitative Analysis

| Feature | Description | Source(s) |

| Improved Accuracy & Precision | Normalizes for variations in sample extraction, injection, and instrument response, reducing measurement errors. | cerilliant.com, lcms.cz |

| Matrix Effect Compensation | The standard is affected by matrix interferences (ion suppression/enhancement) in the same way as the analyte, allowing for effective correction. | cerilliant.com |

| Similar Chemical Properties | Behaves almost identically to the non-labeled analyte during sample preparation and chromatographic separation. | cerilliant.com, sigmaaldrich.com |

| Clear Mass Differentiation | Easily distinguished from the analyte by the mass spectrometer due to the mass difference from the deuterium atoms. | cerilliant.com |

| Method Validation | Ensures the analytical procedure is robust and reliable. |

Role in the Synthesis of Deuterium-Labeled Polymers and Advanced Materials

In materials science, 1-bromohexane is used to modify or functionalize polymers and has been suggested as a potential reagent in the synthesis of certain polymers. atamankimya.comatamankimya.com Deuterated polymers, where hydrogen atoms are replaced by deuterium, exhibit unique properties and are valuable tools for research. The synthesis of deuterated polymers, such as deuterated polylactic acid (PLA), allows for in-depth studies using techniques like neutron scattering to investigate material properties. europa.eu

Following this logic, this compound can be employed as an alkylating agent to introduce a deuterium-labeled hexyl chain onto a polymer backbone or as a component in the synthesis of specialty monomers. This labeling would enable researchers to track the distribution of the functional group within the material, study degradation mechanisms, or probe the dynamics of polymer chains.

Utilization in Supramolecular Chemistry Research and Self-Assembly Studies

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent interactions. mdpi.com The process by which these molecules organize into stable, well-defined structures is known as self-assembly. sigmaaldrich.comnih.gov Research has shown that 1-bromohexane can participate in these processes. In one study, 1-bromohexane was used as a guest molecule that induced a phase change, or "reinflation," in a porous supramolecular peptide framework. kent.ac.uk Other research has investigated the self-assembly of 1-bromohexane monolayers on graphite (B72142) surfaces. researchgate.net

The use of this compound in such studies offers a distinct advantage. The deuterium labels act as a probe, allowing researchers to use techniques like NMR spectroscopy to gain detailed information about the location, orientation, and environment of the hexyl chain within the supramolecular assembly. This provides valuable data for understanding the forces that govern self-assembly and the rational design of new functional materials. kent.ac.uk

Applications in Cross-Coupling Reactions and Organometallic Chemistry

Cross-coupling reactions are powerful methods for forming new carbon-carbon bonds and are fundamental to modern organic synthesis. atamankimya.comlibretexts.org Alkyl halides like 1-bromohexane are common starting materials in these reactions. solubilityofthings.com It is frequently used to prepare organometallic compounds, most notably Grignard reagents (hexylmagnesium bromide), which are versatile intermediates for creating C-C bonds. atamankimya.comataman-chemicals.comatamanchemicals.com Furthermore, 1-bromohexane can participate directly in various metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, to build more complex molecular structures. atamankimya.comlibretexts.org

This compound is expected to undergo the same types of organometallic and cross-coupling reactions as its non-deuterated counterpart. Its value lies in its use for mechanistic studies. symeres.com By tracking the deuterated hexyl group through the catalytic cycle of a cross-coupling reaction, chemists can gain a deeper understanding of the reaction's mechanism, including steps like oxidative addition, transmetalation, and reductive elimination. libretexts.org

Table 2: Role of 1-Bromohexane and its Deuterated Analogue in Organometallic Chemistry

| Reaction Type | Role of Alkyl Halide | Purpose of Deuterium Labeling (with this compound) | Source(s) |

| Grignard Reagent Formation | Reacts with magnesium metal to form an organomagnesium halide (R-MgBr). | To create a labeled Grignard reagent for subsequent reactions, allowing the labeled alkyl group to be tracked. | , ataman-chemicals.com |

| Suzuki Coupling | An organohalide (R-X) couples with an organoboron compound in the presence of a palladium catalyst. | To study the mechanism of the coupling reaction, particularly the oxidative addition and reductive elimination steps. | atamankimya.com, libretexts.org |

| Heck Coupling | Couples with an alkene in the presence of a palladium catalyst. | To investigate the reaction pathway and the fate of the alkyl group. | atamankimya.com, nptel.ac.in |

| Gilman Reagent Coupling | Reacts with a lithium diorganocopper reagent (R'₂CuLi) to form a new C-C bond (R-R'). | To trace the transfer of the alkyl group and elucidate the reaction mechanism. | openstax.org |

Theoretical and Computational Studies on 1 Bromohexane 1,1,2,2 D4

Quantum Chemical Calculations of Electronic Structure, Conformation, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic structure, preferred conformations, and energetic landscape of 1-Bromohexane-1,1,2,2-d4. researchgate.net

Table 1: Example of Calculated Relative Energies for Alkane Conformers This table is illustrative, based on typical quantum chemical calculation results for hexane (B92381) derivatives.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Method/Basis Set | Relative Energy (kJ/mol) |

|---|---|---|---|

| Anti-Anti | ~180° | B3LYP/6-31G(d) | 0.00 |

| Gauche-Anti | ~60° | B3LYP/6-31G(d) | +2.5 |

| Anti-Gauche | ~180° | B3LYP/6-31G(d) | +2.5 |

| Gauche-Gauche | ~60° | B3LYP/6-31G(d) | +5.0 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of Deuterated Analogs

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational dynamics and intermolecular interactions in condensed phases. aip.orgresearchgate.net

Studies on deuterated liquid n-hexane, an analog of this compound, have successfully used MD simulations in conjunction with neutron diffraction experiments to elucidate its structure. aip.orgresearchgate.net These simulations typically employ all-atom force fields, such as COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies), which are parameterized to reproduce experimental data across a wide range of conditions. aip.org

The simulations allow for the analysis of intra- and intermolecular components of the liquid structure. For a molecule like this compound, MD can track the conformational transitions of the hexyl chain over time and characterize the interactions between molecules, including van der Waals and electrostatic forces involving the polar C-Br bond. The deuterium (B1214612) labeling does not significantly alter the interaction potentials themselves but affects the molecular mass and vibrational motions, which can influence dynamic properties like diffusion. royalsocietypublishing.org

Table 2: Typical Parameters for an MD Simulation of Liquid Hexane Analogs Based on methodologies described for deuterated n-hexane simulations. aip.org

| Parameter | Value/Description | Reference |

|---|---|---|

| Force Field | COMPASS (all-atom) | aip.org |

| Ensemble | NVT (Canonical) | aip.org |

| Number of Molecules | 200 | aip.org |

| Box Size | ~35 Å cubic box | aip.org |

| Time Step | 1 fs | aip.org |

| Non-bonded Cutoff | 9.5 Å | aip.org |

Prediction of Spectroscopic Parameters (e.g., NMR, IR) and Their Isotopic Dependencies

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental data. The isotopic substitution in this compound has predictable consequences for its NMR and IR spectra.

NMR Spectroscopy: The chemical shifts of deuterium (²H) nuclei are nearly identical to those of protons (¹H) in the same chemical environment, making them easy to predict from ¹H NMR databases or simulations. nih.govacs.org Software can simulate ¹H and ¹³C NMR spectra based on a drawn molecular structure, providing instant predictions of chemical shifts and coupling patterns. acs.org For this compound, the signals for the hydrogens at the C1 and C2 positions would be absent in the ¹H NMR spectrum, and the corresponding carbons would show altered splitting in the ¹³C NMR spectrum due to coupling with deuterium.

IR Spectroscopy: The vibrational frequencies of molecular bonds are highly dependent on the masses of the constituent atoms. The C-D bond is stronger and has a lower vibrational frequency than the C-H bond due to the heavier mass of deuterium. nih.gov This isotopic shift is a key feature in IR spectroscopy. Quantum chemical calculations can accurately predict these vibrational frequencies. The calculated IR spectrum for this compound would show characteristic C-D stretching and bending modes at lower wavenumbers compared to the C-H modes in its non-deuterated counterpart. These predictions are crucial for assigning peaks in experimental spectra. acs.org

Table 3: Predicted Isotopic Shifts in Vibrational Frequencies This table illustrates the typical frequency shifts upon deuteration, based on general principles and data for other deuterated molecules.

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) | Approximate Ratio (νH/νD) |

|---|---|---|---|

| Stretching (ν) | 2850 - 3000 | 2100 - 2250 | ~1.35 |

| Bending (δ) | 1350 - 1470 | 950 - 1050 | ~1.38 |

Modeling Reaction Pathways, Transition States, and Kinetic Profiles Involving Deuterated Substrates

Computational modeling is essential for elucidating the mechanisms of chemical reactions. For reactions involving deuterated substrates like this compound, these models can explain and quantify the kinetic isotope effect (KIE), where the presence of a heavier isotope at a reaction site slows down the reaction rate.

By using methods like DFT, researchers can map out the entire reaction pathway, from reactants to products, identifying key transition states and intermediates. mdpi.com The energy difference between the reactants and the transition state (the activation energy) determines the reaction rate. Because the C-D bond has a lower zero-point energy than the C-H bond, more energy is required to break it, leading to a higher activation energy and a slower reaction rate if this bond is cleaved in the rate-determining step. nih.gov

Modeling studies on various enzymatic and chemical reactions have demonstrated that deuteration can significantly alter reaction outcomes. mdpi.comnih.gov For instance, in reactions with competing pathways, deuteration at one potential reaction site can favor reaction at an alternative, non-deuterated site. nih.gov Calculations can predict the branching ratios between different products and provide detailed geometries of transition states, such as bond lengths and angles. mdpi.com For a reaction involving this compound, if a C-D bond at the C1 or C2 position is broken during the reaction, a significant primary KIE would be expected.

Table 4: Example of Calculated Kinetic Parameters for a Hydrogen Abstraction Reaction This table is illustrative, based on DFT modeling of reactions involving deuterated substrates. mdpi.comacs.org

| Parameter | Proteo Substrate (C-H) | Deuterated Substrate (C-D) | Reference |

|---|---|---|---|

| Activation Energy (Ea) | Ea(H) | Ea(D) > Ea(H) | mdpi.com |

| Calculated KIE (kH/kD) | Typically 2-7 at room temperature | mdpi.comacs.org | |

| Transition State C-H/C-D Bond Length | ~1.5 Å | ~1.5 Å | mdpi.com |

Compound Name Table

| Compound Name |

|---|

| 1-Bromohexane (B126081) |

| This compound |

Conclusion and Future Research Perspectives for Deuterated Hexyl Bromides

Summary of Current Research Landscape and Key Academic Contributions

The research landscape for deuterated hexyl bromides, including the specific compound 1-Bromohexane-1,1,2,2-d4, is intrinsically linked to the broader field of deuterated alkyl halides. These compounds serve as invaluable tools in a variety of scientific disciplines. Current research primarily leverages their unique properties for mechanistic studies in organic chemistry, particularly through the kinetic isotope effect (KIE), where comparing the reaction rates of deuterated and non-deuterated isotopologues helps to elucidate reaction pathways. researchgate.netresearchgate.netxmu.edu.cnepfl.chwikipedia.orglibretexts.org The specific labeling in this compound makes it an ideal substrate for investigating reactions where C-H bond cleavage occurs at the α or β positions to the bromine atom.

Historically, foundational work in the mass spectrometric fragmentation of deuterated alkyl bromides, such as that conducted by Djerassi and colleagues on labeled isohexyl bromides, provided early insights into the behavior of these molecules. acs.org More recently, the focus has shifted towards the synthesis and application of these compounds. Key academic contributions in the broader field of alkyl halide deuteration include the development of novel synthetic methodologies. For instance, the Qiu Group has made significant contributions to the electrochemical reductive deuteration of unactivated alkyl halides using economical deuterium (B1214612) sources like heavy water (D₂O). researchgate.netxmu.edu.cn Similarly, the Lei group has advanced electrocatalytic methods for aryl halides, with principles applicable to alkyl systems. xmu.edu.cn These contributions are pivotal, as they move away from traditional methods that often require harsh conditions or expensive reagents.

The application of these compounds extends to their use as internal standards in quantitative mass spectrometry and as tracers to follow the metabolic fate of molecules in biological systems. researchgate.netsimsonpharma.comgoogle.com While research may not always focus exclusively on hexyl bromides, the principles and methodologies developed for other alkyl halides are directly applicable and form the foundation of our understanding and use of compounds like this compound.

Challenges and Opportunities in Deuteration Methodologies for Complex Systems

The synthesis of specifically labeled compounds such as this compound highlights both the challenges and opportunities in modern synthetic chemistry. A primary challenge is achieving high site-selectivity (regioselectivity) and controlling the degree of deuterium incorporation, especially at unactivated aliphatic C(sp³)–H positions which are not adjacent to activating functional groups. nih.govacs.org Traditional methods like direct hydrogen isotope exchange (HIE) can suffer from a lack of selectivity and often require harsh conditions. oaepublish.com

Another significant challenge has been the reliance on expensive deuterium sources, such as deuterium gas (D₂) or deuterated metal hydrides (e.g., LiAlD₄), which can be costly and difficult to handle. nih.govoaepublish.comchinesechemsoc.org Furthermore, many existing methods have limited tolerance for other functional groups within the molecule, necessitating complex protection and deprotection sequences. nih.govchemrxiv.org

These challenges create substantial opportunities for innovation. There is a growing trend towards developing catalytic methods that are both milder and more selective. Key opportunities include:

Advanced Catalysis: The development of novel transition-metal catalysts (e.g., based on palladium, copper, or iridium) that can activate specific C-H bonds with high precision is a major frontier. nih.govnih.govrsc.org

Electrochemical Methods: Electrosynthesis offers a green and powerful alternative, using electricity to drive deuteration reactions. This approach can often proceed under mild conditions and, as demonstrated by the Qiu group, can be applied to unactivated alkyl halides using inexpensive D₂O as the deuterium source. researchgate.netxmu.edu.cnoaepublish.comchinesechemsoc.orgsciopen.com

Photocatalysis: Visible-light photoredox catalysis is another emerging area, providing novel pathways for radical-mediated deuteration of alkyl halides under gentle conditions. chinesechemsoc.org

Economical Deuterium Sources: A major thrust of current research is the use of D₂O as the primary deuterium source. It is abundant and inexpensive, and developing catalysts that can efficiently utilize it is a key goal for sustainable chemistry. chinesechemsoc.orgnih.gov

Successfully addressing these challenges will enable the synthesis of a wider array of complex deuterated molecules, including specifically labeled pharmaceuticals and materials, more efficiently and economically.

Emerging Applications and Interdisciplinary Research Frontiers

The unique properties of deuterated compounds, including hexyl bromides, are driving their application across diverse interdisciplinary frontiers. The most significant emerging application is in medicinal chemistry and pharmaceutical development . researchgate.nettandfonline.commusechem.comnih.govacs.orgtandfonline.com By selectively replacing hydrogen with deuterium at metabolically vulnerable positions in a drug molecule, the C-D bond's greater strength can slow down metabolic processes governed by the kinetic isotope effect. tandfonline.comtandfonline.com This can lead to:

Improved pharmacokinetic profiles, such as longer drug half-life. nih.govtandfonline.com

Reduced formation of toxic metabolites, enhancing the drug's safety profile. musechem.comnih.gov

Potential for lower or less frequent dosing. nih.gov

This "deuterium switch" strategy has led to FDA-approved drugs like deutetrabenazine and has established deuteration as a key tool in modern drug discovery. researchgate.netnih.govtandfonline.com

Beyond pharmaceuticals, other interdisciplinary frontiers include:

Materials Science: The enhanced stability of C-D bonds can be exploited to create more robust materials. For example, deuteration has been shown to improve the functional lifespan and efficiency of organic light-emitting diodes (OLEDs) by increasing their resistance to degradation. resolvemass.ca

Analytical Chemistry: Deuterated compounds are critical as stable isotope-labeled internal standards for quantitative analysis by mass spectrometry, enabling higher precision in clinical diagnostics, environmental monitoring, and metabolomics. simsonpharma.comgoogle.com

Environmental Science: The use of deuterated compounds can help in tracing the degradation pathways of pollutants and biodegradable materials, contributing to sustainability research. researchgate.net

The continued development of deuterated hexyl bromides and related molecules will be crucial for advancing these and other fields where precise molecular control can yield significant benefits.

Potential for Novel Mechanistic Discoveries and Synthetic Innovations

Deuterated hexyl bromides are central to the discovery of new reaction mechanisms and the innovation of synthetic methods. Their primary role is in the study of the Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a reaction changes upon isotopic substitution. wikipedia.orglibretexts.org By comparing the reaction rates of 1-bromohexane (B126081) with a specifically labeled analogue like this compound, chemists can determine whether the C-H bonds at the C1 or C2 positions are broken in the rate-determining step of the reaction. epfl.chprinceton.edu This information is fundamental for:

Elucidating complex reaction pathways.

Validating or disproving proposed mechanisms. cdnsciencepub.com

Understanding the geometry of transition states.

The insights gained from these mechanistic studies directly fuel synthetic innovation. For example, a detailed understanding of how a catalyst interacts with a substrate can guide the design of more efficient and selective catalysts. The push to create more complex and precisely deuterated molecules for these studies simultaneously drives the development of new synthetic methods.

Future synthetic innovations in this area are likely to focus on:

Late-Stage Functionalization: Developing methods to introduce deuterium into complex molecules, such as natural products or drug candidates, at a late stage of the synthesis. This avoids the need to build the entire molecule from a deuterated starting material. chemrxiv.orgnih.gov

Asymmetric Deuteration: Creating chiral centers with deuterium, which is a significant challenge but holds promise for developing novel stereoselective reactions and chiral drugs. acs.org

Catalytic C-H Activation: Expanding the toolbox of catalysts that can selectively target and deuterate specific, unactivated C-H bonds in an aliphatic chain, which remains a "holy grail" of organic synthesis. nih.gov

Ultimately, the relationship between mechanistic discovery and synthetic innovation is symbiotic. As we create more sophisticated deuterated tools like this compound, we gain deeper mechanistic insights, which in turn allows us to design even better synthetic methods for the future.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Bromohexane-1,1,2,2-d4 with high isotopic purity?

- Methodological Answer : The synthesis typically involves deuterium substitution at specific positions using precursors like hexane-d4 or via catalytic deuteration followed by bromination. Isotopic purity (e.g., 98–99 atom% D) is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, deuterated bromoalkanes often employ Grignard or SN2 reactions with deuterated intermediates to ensure precise labeling .

- Key Considerations :

- Use anhydrous conditions to avoid proton exchange.

- Monitor reaction progress via gas chromatography (GC) coupled with MS to track isotopic incorporation.

Q. How can researchers verify the deuteration pattern and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR will show absence of protons at positions 1,1,2,2, while ²H NMR or DEPT experiments confirm deuterium placement .

- Mass Spectrometry : High-resolution MS detects the mass shift (M+4) due to four deuterium atoms, with isotopic purity quantified via peak intensity ratios .

- Infrared (IR) Spectroscopy : C-D stretching vibrations (~2100–2200 cm⁻¹) distinguish deuterated bonds from C-H bonds .

Advanced Research Questions

Q. How does deuteration at positions 1,1,2,2 influence reaction kinetics in nucleophilic substitution (SN2) mechanisms?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Deuterium substitution reduces the reaction rate due to increased bond strength (C-D vs. C-H). For SN2 reactions, primary KIE (k_H/k_D ≈ 1–2) can be measured via competitive experiments with non-deuterated analogs .

- Experimental Design :

Compare reaction rates using 1-Bromohexane-d4 and non-deuterated analogs under identical conditions (solvent, temperature).

Use GC-MS or HPLC to quantify product ratios and calculate k_H/k_D.

- Data Interpretation : Larger KIE values indicate greater steric or electronic effects at deuterated positions .

Q. What challenges arise in using this compound for studying isotopic tracer effects in metabolic pathways?

- Methodological Answer :

- Isotopic Dilution : Ensure minimal proton contamination during handling, as trace H₂O or protic solvents can exchange with deuterium, altering isotopic ratios .

- Analytical Sensitivity : Use tandem MS (MS/MS) to distinguish deuterated metabolites from endogenous compounds. For example, fragmentation patterns in LC-MS/MS can isolate deuterium-retaining ions .

- Biological Compatibility : Assess cytotoxicity; bromoalkanes may interfere with enzyme activity. Pre-test viability in cell cultures or enzymatic assays .

Safety and Stability Considerations

Q. What precautions are necessary for handling and storing this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent decomposition. Avoid contact with strong oxidizers (e.g., HNO₃) to minimize hazardous byproducts like HBr gas .

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to prevent skin/eye contact and inhalation .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose via certified hazardous waste services .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.